molecular formula C10H9NO B6279314 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile CAS No. 169828-12-0

2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Cat. No.: B6279314
CAS No.: 169828-12-0
M. Wt: 159.2
InChI Key:
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Description

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile typically involves the following steps:

  • Furan Ring Formation: The furan ring is constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

  • Benzofuran Formation: The benzofuran core is formed through a cyclization reaction involving the fusion of the furan ring with a benzene ring.

  • Nitrile Introduction: The acetonitrile group is introduced through a nitrile substitution reaction, often using reagents like cyanide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various amides and amines.

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is compared with other similar compounds, such as:

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide: This compound differs in the presence of an amine group instead of a nitrile group.

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties.

Properties

CAS No.

169828-12-0

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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